molecular formula C10H8ClNO B8500485 6-Chloro-3-methylcarbostyril

6-Chloro-3-methylcarbostyril

Cat. No. B8500485
M. Wt: 193.63 g/mol
InChI Key: MERUNQCZQXJZOK-UHFFFAOYSA-N
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Patent
US06329546B1

Procedure details

In a 50-ml Erlenmeyer flask made of quartz, 0.5 g of (E) ethyl 3-(2-amino-5-chlorophenyl)-2-methyl-2-propenate was dissolved in 10 ml of ethanol; and, while being stirred, the mixture was irradiated with ultraviolet rays at 256 nm for 72 hours. The reaction liquid was concentrated under a reduced pressure, and the resulting crude crystal was recrystallized from ethanol, whereby the aimed compound was obtained.
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( E )
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
ethyl 3-(2-amino-5-chlorophenyl)-2-methyl-2-propenate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[CH:9]=[C:10]([CH3:16])[C:11](OCC)=[O:12]>C(O)C>[Cl:8][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[NH:1][C:11](=[O:12])[C:10]([CH3:16])=[CH:9]2

Inputs

Step One
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( E )
Quantity
0.5 g
Type
reactant
Smiles
Step Three
Name
ethyl 3-(2-amino-5-chlorophenyl)-2-methyl-2-propenate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)C=C(C(=O)OCC)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
and, while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was irradiated with ultraviolet rays at 256 nm for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude crystal was recrystallized from ethanol, whereby the aimed compound
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C=C(C(NC2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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